(S)-2-Amino-3-fluoropropan-1-ol hydrochloride

Chiral resolution Enantiomeric excess Asymmetric synthesis

(S)-2-Amino-3-fluoropropan-1-ol hydrochloride (CAS 2413847-51-3) is a single-enantiomer, fluorinated amino alcohol supplied as the hydrochloride salt. Its molecular formula is C₃H₉ClFNO (MW 129.56 g/mol), featuring a chiral center at the 2-position carbon bearing the amino group, with the fluorine atom at the terminal 3-position and a primary hydroxyl group at the 1-position.

Molecular Formula C3H9ClFNO
Molecular Weight 129.56
CAS No. 2413847-51-3
Cat. No. B2733428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-fluoropropan-1-ol hydrochloride
CAS2413847-51-3
Molecular FormulaC3H9ClFNO
Molecular Weight129.56
Structural Identifiers
SMILESC(C(CF)N)O.Cl
InChIInChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m1./s1
InChIKeyGEJAIMZWZDAYCL-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-2-Amino-3-fluoropropan-1-ol hydrochloride (CAS 2413847-51-3): Chiral Fluorinated Amino Alcohol Building Block for Medicinal Chemistry and Asymmetric Synthesis


(S)-2-Amino-3-fluoropropan-1-ol hydrochloride (CAS 2413847-51-3) is a single-enantiomer, fluorinated amino alcohol supplied as the hydrochloride salt. Its molecular formula is C₃H₉ClFNO (MW 129.56 g/mol), featuring a chiral center at the 2-position carbon bearing the amino group, with the fluorine atom at the terminal 3-position and a primary hydroxyl group at the 1-position . The compound is classified as a chiral fluorinated building block (含氟砌块类化合物) and is offered at standard purities of ≥95–97% with batch-specific QC documentation including NMR, HPLC, and GC . The (S)-absolute configuration, defined by the SMILES notation Cl.N[C@@H](CO)CF, distinguishes it from its (R)-enantiomer and from the racemic mixture, making it a critical input for stereochemically defined synthetic pathways .

Why Generic Substitution Fails for (S)-2-Amino-3-fluoropropan-1-ol hydrochloride: Enantiomeric, Regiochemical, and Salt-Form Specificity


The (S)-2-Amino-3-fluoropropan-1-ol hydrochloride cannot be generically substituted by its racemic mixture, (R)-enantiomer, or regioisomers because the absolute configuration at the chiral 2-position carbon directly dictates the stereochemical outcome of downstream reactions. In asymmetric synthesis, using the racemic mixture (CAS 1384428-30-1) introduces a 50% enantiomeric impurity that can propagate into diastereomeric products, complicating purification and altering biological target engagement [1]. The (R)-enantiomer (CAS 2242468-89-7) yields products with opposite absolute configuration, which can result in drastically different pharmacological profiles—a well-established principle in chiral drug development where enantiomers of fluorinated amino alcohols frequently exhibit divergent enzyme inhibition potencies and receptor binding affinities . Furthermore, the 2-amino-3-fluoropropan-1-ol regiochemistry (fluorine at C-3, amino at C-2) is distinct from the 3-amino-2-fluoropropan-1-ol scaffold (fluorine at C-2, amino at C-3; CAS 344413-83-8), which has been specifically validated in LRRK2 kinase inhibitor patents [2]. The hydrochloride salt form provides enhanced aqueous solubility and solid-state stability compared to the free base (CAS 2227706-62-7), which is critical for reproducible solution-phase chemistry .

Quantitative Differentiation Evidence for (S)-2-Amino-3-fluoropropan-1-ol hydrochloride: Comparator-Based Data for Scientific Procurement Decisions


Enantiomeric Purity: Single (S)-Enantiomer Versus Racemic Mixture

The target compound possesses a single defined (S)-configuration at the C-2 chiral center (one asymmetric atom), whereas the racemic mixture (CAS 1384428-30-1) contains a 1:1 ratio of (S)- and (R)-enantiomers. The racemic mixture exhibits no net optical rotation, while the (S)-enantiomer has a specific, non-zero optical rotation (though the exact [α]D value for the HCl salt is not publicly reported on vendor datasheets; the structurally analogous (2S)-3-amino-2-fluoropropan-1-ol free base has a reported [α]=+7.89°, c=1.026 g/100 mL in MeOH [1]). The (S)-enantiomer is available at 97% purity (Fluorochem ) and ≥97% (Chemscene ), while the racemic HCl salt is typically offered at 95% purity [2]. In stereoselective synthesis, use of the racemate would inherently yield a 50% loss of desired enantiomeric product, necessitating additional chiral separation steps.

Chiral resolution Enantiomeric excess Asymmetric synthesis

(S)-Enantiomer Versus (R)-Enantiomer: Absolute Configuration Impact on Downstream Pharmacology

The (S)-enantiomer hydrochloride (CAS 2413847-51-3) and (R)-enantiomer hydrochloride (CAS 2242468-89-7) are both commercially available with comparable purity specifications: the (S)-enantiomer at 97% (Fluorochem ) and the (R)-enantiomer at 98% (Leyan ). However, they yield products with opposite absolute configurations—a critical distinction in medicinal chemistry, where fluorinated amino alcohol enantiomers have been shown to exhibit divergent biological activities. The (S)-2-amino-3-fluoropropan-1-ol scaffold has been specifically cited as a chiral building block for pharmaceutical synthesis targeting neurological and metabolic disorders , whereas the (R)-enantiomer is separately marketed for analogous but stereochemically inverted applications. The selection between enantiomers is target-dependent; no single enantiomer is universally superior, but procurement of the correct, documented absolute configuration is essential for reproducible research outcomes.

Enantiomeric pharmacology Chiral switching Stereospecific binding

Regiochemical Differentiation: 2-Amino-3-fluoropropan-1-ol Versus 3-Amino-2-fluoropropan-1-ol Scaffolds

The target compound positions the amino group at C-2 and fluorine at C-3 of the propanol backbone. Its regioisomer, 3-amino-2-fluoropropan-1-ol (CAS 78542-46-8 for the racemate; (S)-enantiomer CAS 344413-83-8), reverses this substitution pattern (amino at C-3, fluorine at C-2). This regioisomeric distinction has practical consequences: the 3-amino-2-fluoropropan-1-ol scaffold has been explicitly used as an intermediate in the synthesis of LRRK2 kinase inhibitors as disclosed in patent WO2019012093A1 by GlaxoSmithKline [1], with a documented synthetic transformation yielding a tert-butyl carbamate derivative in 100% yield [2]. The 2-amino-3-fluoropropan-1-ol scaffold presents a complementary reactivity profile—the primary amine at C-2 adjacent to the hydroxymethyl group enables different protecting group strategies and coupling chemistries compared to the C-3 amino regioisomer. While the 3-amino-2-fluoro scaffold is validated for kinase inhibitor synthesis, the 2-amino-3-fluoro scaffold is positioned for distinct chemotypes such as fluorinated peptidomimetics and GABA analogs where the amino alcohol motif at the 1,2-position is pharmacophorically required [3].

Regioisomerism Fluorine position effect LRRK2 kinase inhibitors

Hydrochloride Salt Form: Solubility and Handling Advantages Over Free Base

The hydrochloride salt form (CAS 2413847-51-3, MW 129.56) is a solid at ambient temperature with a calculated LogP of -1.05 , indicating substantial hydrophilicity conferred by the ionic salt. In contrast, the free base (CAS 2227706-62-7, MW 93.10) lacks the hydrochloride counterion and has different physical properties and handling characteristics. The HCl salt enhances water solubility, making it more suitable for aqueous reaction conditions, bioconjugation chemistry, and biological assay preparation without requiring additional solubilization agents [1]. The salt form also provides improved long-term solid-state stability under recommended storage conditions (room temperature, dry and cool) . Procurement of the free base may require additional neutralization steps or solvent optimization that the HCl salt form avoids.

Salt selection Aqueous solubility Solid-state stability

Batch-Specific QC Documentation: NMR, HPLC, and GC Traceability for Regulatory-Compliant Research

Bidepharm (毕得医药), a major Chinese research chemical supplier, provides batch-specific QC documentation for CAS 2413847-51-3 including NMR, HPLC, and GC analytical reports . This level of documentation is not universally available across all vendors for this compound class: the racemic mixture (CAS 1384428-30-1) is commonly supplied at 95% purity with standard COA but without the same breadth of multi-technique batch reports, and some vendors offer only basic purity statements for the (R)-enantiomer [1]. The availability of batch-specific NMR, HPLC, and GC data enables end-users to verify identity, purity, and enantiomeric integrity before committing material to costly multi-step synthetic sequences. For GMP-analogous research environments and patent filings, this documentation trail supports experimental reproducibility and intellectual property due diligence.

Quality control Batch traceability Regulatory compliance

High-Value Application Scenarios for (S)-2-Amino-3-fluoropropan-1-ol hydrochloride in Drug Discovery and Asymmetric Synthesis


Stereospecific Synthesis of Fluorinated Peptidomimetics and Enzyme Inhibitors

The single (S)-enantiomer with documented 97% purity serves as a chiral amino alcohol building block for constructing fluorinated peptidomimetics. The combination of a primary amine, primary alcohol, and fluorine atom on a three-carbon backbone provides three functional handles for orthogonal protection and coupling strategies . In enzyme inhibitor programs—particularly those targeting PLP-dependent enzymes such as decarboxylases and transaminases where fluorinated amino acid analogs act as mechanism-based inactivators —the (S)-absolute configuration ensures that the resulting inhibitor presents the correct stereochemistry for active-site recognition. The hydrochloride salt form enables direct use in aqueous coupling conditions without pre-neutralization.

Asymmetric Synthesis of CNS-Targeted Drug Candidates and Neurological Disease Therapeutics

Fluorinated amino alcohols are privileged scaffolds in CNS drug discovery due to the ability of fluorine to modulate metabolic stability and blood-brain barrier penetration . The (S)-2-amino-3-fluoropropan-1-ol scaffold has been specifically cited in the context of neurological and metabolic disorder research . The 2-amino-3-fluoro regiochemistry positions the fluorine at the terminal carbon, where it can serve as an NMR probe (¹⁹F) for metabolic tracking or as a blocking group to prevent oxidative metabolism at that position—a strategy validated across multiple fluorinated amino alcohol drug discovery programs . The batch-specific QC documentation supports the traceability required for lead optimization and candidate nomination studies.

Chiral Intermediate for Fluorinated Heterocycle and Nucleoside Analog Synthesis

The 1,2-amino alcohol motif with a terminally fluorinated side chain makes this compound a versatile precursor for constructing fluorinated heterocycles (e.g., oxazolidinones, oxazolines) through cyclization reactions . The (S)-enantiomer provides a defined stereochemical template for the synthesis of chiral fluorinated nucleoside analogs, where the fluorine at the 3-position can mimic the 3'-OH of ribose or serve as a metabolic blockade . This scaffold is distinguished from the 3-amino-2-fluoro regioisomer, which has been directed toward kinase inhibitor synthesis ; the 2-amino-3-fluoro pattern instead maps onto GABA analog pharmacophores as demonstrated in GABAB receptor agonist development .

Procurement for GMP-Analogous Research and Patent-Backed Chemical Process Development

For research programs advancing toward preclinical development, the availability of multi-technique batch QC (NMR, HPLC, GC) from qualified vendors provides the analytical documentation necessary for process chemistry development and impurity profiling. The compound's defined enantiomeric identity (CAS 2413847-51-3 specifically designates the (S)-enantiomer hydrochloride) ensures that intellectual property filings referencing this intermediate are unambiguous—a critical consideration given that the (R)-enantiomer has a separate CAS number (2242468-89-7) . The commercial availability at multiple scales (50 mg through 1 g from Fluorochem; bulk custom synthesis available through Bidepharm) supports the transition from discovery-scale synthesis to gram-scale process development without changing the chemical identity of the key intermediate.

Quote Request

Request a Quote for (S)-2-Amino-3-fluoropropan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.